molecular formula C27H30O6 B073569 Cyclotriveratrylene CAS No. 1180-60-5

Cyclotriveratrylene

Cat. No. B073569
M. Wt: 450.5 g/mol
InChI Key: YECHEDVCXXVLIY-UHFFFAOYSA-N
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Patent
US04568700

Procedure details

0.138 g (1 mmole) of 1,2-dimethoxybenzene (veratrol) were reacted with 0.223 g (1 mmole) of bromomethyl octylether in 5 ml 1,2-dichloroethane in the presence of 0.12 ml (1 mmole) SnCl4 at room temperature for 1 hour. After washing with HCl and water, followed by drying on Na2SO4 the product was isolated by the evaporation of the solvent. The product (0.275 g) corresponds by mp., NMR and analysis to cyclotriveratrylene (A. J. Lindsey. J. Chem. Soc. 1685 (1965) obtained by trimerization of 3-chloromethyl-1,2-dimethoxybenzene.
Quantity
0.138 g
Type
reactant
Reaction Step One
Quantity
0.223 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0.275 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1[O:9][CH3:10].Br[CH2:12][O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]C.[Cl:22][Sn](Cl)(Cl)Cl.COC1C=C2C(CC3C(CC4C(C2)=CC(OC)=C(OC)C=4)=CC(OC)=C(OC)C=3)=CC=1OC>ClCCCl>[Cl:22][CH2:20][C:19]1[C:14]([O:13][CH3:12])=[C:15]([O:9][CH3:10])[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0.138 g
Type
reactant
Smiles
COC1=C(C=CC=C1)OC
Name
Quantity
0.223 g
Type
reactant
Smiles
BrCOCCCCCCCC
Name
SnCl4
Quantity
0.12 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
product
Quantity
0.275 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C4CC2=C1)OC)OC)OC)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After washing with HCl and water
CUSTOM
Type
CUSTOM
Details
by drying on Na2SO4 the product
CUSTOM
Type
CUSTOM
Details
was isolated by the evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C(=C(C=CC1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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